Tetramethylammonium
Overview
Description
Tetramethylammonium is the simplest quaternary ammonium cation with the chemical formula ( \text{C}4\text{H}{12}\text{N}^+ ). It consists of four methyl groups attached to a central nitrogen atom. This cation is isoelectronic with neopentane and is positively charged, typically isolated in association with a counter-ion. Common salts include this compound chloride and this compound hydroxide .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetramethylammonium ion is typically prepared by the reaction between trimethylamine and methyl chloride: [ \text{Me}_3\text{N} + \text{MeCl} \rightarrow \text{Me}_4\text{N}+\text{Cl}- ] This reaction is suitable for common halides. For more complex anions, this compound salts can be prepared by salt metathesis reactions. For example, this compound borohydride can be synthesized from this compound hydroxide .
Industrial Production Methods: Industrial production of this compound salts often involves the alkylation of ammonium chloride with dimethyl carbonate in the presence of an ionic liquid catalyst .
Chemical Reactions Analysis
Types of Reactions: Tetramethylammonium undergoes various chemical reactions, including:
Oxidation: this compound chloride can be oxidized to yield formaldehyde and trimethylamine.
Substitution: this compound fluoride is used in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents like potassium permanganate.
Substitution: this compound fluoride is used as a nucleophilic source of fluoride in organic solvents.
Major Products:
Oxidation: Formaldehyde and trimethylamine.
Substitution: Fluorinated aromatic compounds.
Scientific Research Applications
Tetramethylammonium has diverse applications in scientific research:
Mechanism of Action
Tetramethylammonium exerts its effects by acting on nicotinic and muscarinic acetylcholine receptors. It first stimulates and then blocks neurotransmission in sympathetic and parasympathetic ganglia, causing depolarization. It also acts as an agonist at muscarinic receptors in smooth muscles, cardiac muscle, and exocrine glands .
Comparison with Similar Compounds
Tetraethylammonium: Similar in structure but with ethyl groups instead of methyl groups.
Tetramethylammonium Hydroxide: Used in similar applications but has different solubility and reactivity properties.
Uniqueness: this compound is unique due to its high hydrophilicity and specific interactions with neurotransmitter receptors, making it valuable in both chemical synthesis and pharmacological research .
Properties
IUPAC Name |
tetramethylazanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N/c1-5(2,3)4/h1-4H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMXHQIAXOOASZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
14190-16-0 (sulfate[2:1]), 15625-56-6 (tribromide), 1941-24-8 (nitrate), 2537-36-2 (perchlorate), 373-68-2 (fluoride), 4337-68-2 (triiodide), 64-20-0 (bromide), 75-57-0 (chloride), 75-58-1 (iodide), 75-59-2 (hydroxide) | |
Record name | Tetramethylammonium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051923 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3048071 | |
Record name | Tetramethylammonium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51-92-3, 19269-48-8 | |
Record name | Tetramethylammonium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51-92-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Tetramethylammonium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051923 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetramethylammonium | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03095 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ammonium, (pentaiodide) | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102944 | |
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Record name | Tetramethylammonium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TETRAMETHYLAMMONIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0W55235FC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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